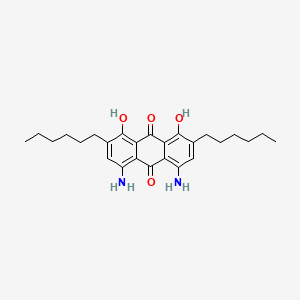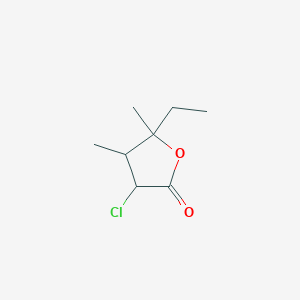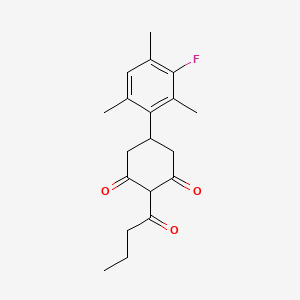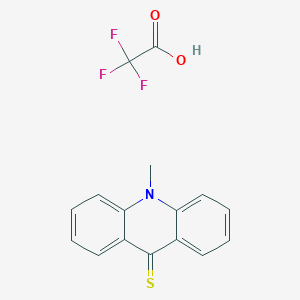
4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes two amino groups, two hydroxyl groups, and two hexyl chains attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the initial formation of the anthracene core, followed by the introduction of amino and hydroxyl groups through specific reactions. The hexyl chains are then attached via alkylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
4,5-Diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione is unique due to the presence of hexyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity
属性
CAS 编号 |
88147-66-4 |
|---|---|
分子式 |
C26H34N2O4 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
4,5-diamino-2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-3-5-7-9-11-15-13-17(27)19-21(23(15)29)26(32)22-20(25(19)31)18(28)14-16(24(22)30)12-10-8-6-4-2/h13-14,29-30H,3-12,27-28H2,1-2H3 |
InChI 键 |
FNIBEZMEOHWEPM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCC)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)

![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)

![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)


